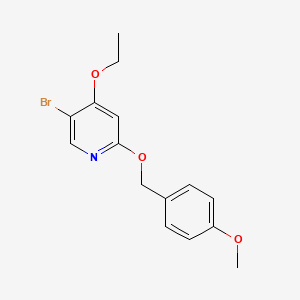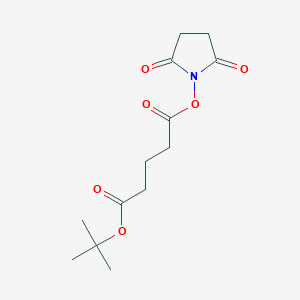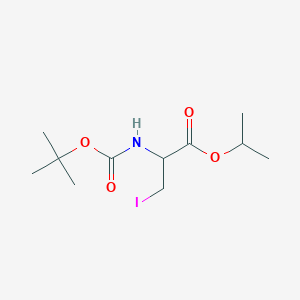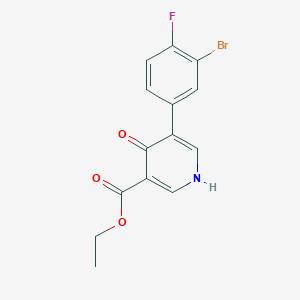![molecular formula C10H14BrN3 B1406533 1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine CAS No. 1566082-74-3](/img/structure/B1406533.png)
1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Overview
Description
“1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine” is a chemical compound with the empirical formula C9H11BrN2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic building blocks . The pyrrolidine ring, a five-membered ring with one nitrogen atom, is a common feature in many biologically active compounds . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a bromopyridine group . The bromopyridine group is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a bromine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the bromine atom, which is a good leaving group, and the pyrrolidine ring, which can act as a nucleophile . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 227.10 . Other physical and chemical properties would depend on factors such as its purity and the specific conditions under which it is stored and used.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis via Suzuki Cross-Coupling Reaction : A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. This process includes the reaction of 5-bromo-2-methylpyridin-3-amine, which is structurally similar to 1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine, with various arylboronic acids. This method produced a range of pyridine derivatives with potential applications as chiral dopants for liquid crystals (Ahmad et al., 2017).
Applications in Organic Synthesis : Fleck et al. (2003) outlined the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, demonstrating the utility of similar compounds in the preparation of antibiotics for veterinary use. This process involved stereoselective alkylation and asymmetric Michael addition, highlighting the chemical versatility of pyrrolidine derivatives (Fleck et al., 2003).
Chemoselective Amination : Ji et al. (2003) investigated the chemoselective amination of 5-bromo-2-chloropyridine, providing insights into selective synthesis methods that could be applicable to related compounds like 1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine (Ji et al., 2003).
Biological Activities
Antibacterial Activity : Bogdanowicz et al. (2013) explored the synthesis of 4-pyrrolidin-3-cyanopyridine derivatives, demonstrating significant antimicrobial activity against various bacteria. This research suggests potential biological applications for structurally related compounds like 1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine (Bogdanowicz et al., 2013).
Synthesis and Characterization for Medical Applications : The synthesis and characterization of various pyrrolidine-1-carboxylic acid derivatives, as outlined by Mogulaiah et al. (2018), indicate the potential of pyrrolidine derivatives in medical chemistry. Such research underscores the relevance of compounds like 1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine in the development of new pharmaceuticals (Mogulaiah et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its synthesis and reactivity, as well as investigation of its potential biological activities. Given its structural features, it could serve as a useful building block in the synthesis of a variety of biologically active compounds .
properties
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-1-2-10(13-5-8)7-14-4-3-9(12)6-14/h1-2,5,9H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDFWYPKGGMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



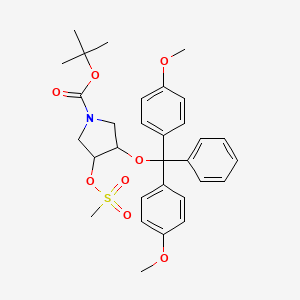
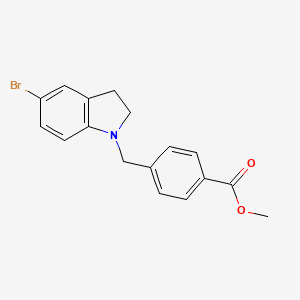

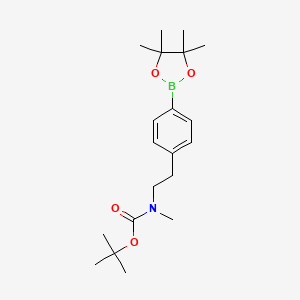

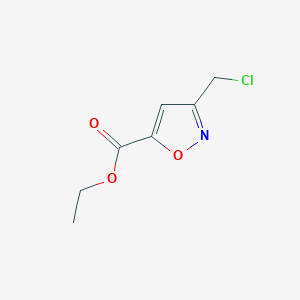

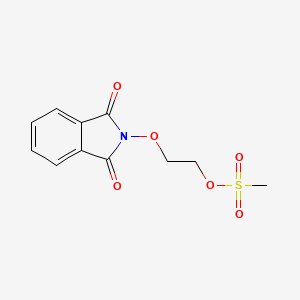
![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)
